REACTION_CXSMILES
|
[N:1]1([C:5]([CH:7]2[CH2:12][CH2:11][N:10]([CH:13]3[CH2:16][N:15](C(C4C=CC=CC=4)C4C=CC=CC=4)[CH2:14]3)[CH2:9][CH2:8]2)=[O:6])[CH2:4][CH2:3][CH2:2]1.C([O-])=O.[NH4+]>C(O)C.[OH-].[OH-].[Pd+2]>[NH:15]1[CH2:14][CH:13]([N:10]2[CH2:11][CH2:12][CH:7]([C:5]([N:1]3[CH2:2][CH2:3][CH2:4]3)=[O:6])[CH2:8][CH2:9]2)[CH2:16]1 |f:1.2,4.5.6|
|
Name
|
4-(Azetidin-1-ylcarbonyl)-1-[1-(diphenylmethyl)azetidin-3-yl]piperidine
|
Quantity
|
0.42 g
|
Type
|
reactant
|
Smiles
|
N1(CCC1)C(=O)C1CCN(CC1)C1CN(C1)C(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off by means of a phase separator
|
Type
|
WASH
|
Details
|
the filter cake washed with ethanol
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in methanol (1 mL)
|
Type
|
WASH
|
Details
|
The column washed with THF
|
Type
|
WASH
|
Details
|
the product was then eluted with ammonia saturated methanol
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
N1CC(C1)N1CCC(CC1)C(=O)N1CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |